molecular formula C12H13N3OS B420502 N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183300-67-6

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B420502
CAS No.: 183300-67-6
M. Wt: 247.32g/mol
InChI Key: YOQKHLYMBSFBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQKHLYMBSFBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ethyl Ester to Carboxylic Acid

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes base-mediated hydrolysis. In a representative procedure:

  • Reagents : Ethanol, hydrazine hydrate (1.5 eq)

  • Conditions : Reflux for 2–3 hours

  • Yield : 94.87%

This step is critical for generating the carboxylic acid intermediate, which is subsequently activated for amide bond formation.

Carboxamide Functionalization Strategies

The carboxylic acid is converted to the carboxamide group through two primary pathways:

Direct Coupling with 2,4-Dimethylphenylamine

Activation of the carboxylic acid using coupling agents enables reaction with 2,4-dimethylphenylamine:

Method Reagents Conditions Yield
HBTU-mediatedHBTU, DMF, triethylamineRoom temperature, 24 h88%
EDCI/HOBtEDCI, HOBt, CH₂Cl₂0°C to rt, 12 h82%

HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) demonstrates superior efficiency due to its rapid activation kinetics.

Microwave-Assisted Hydrazide Route

An alternative pathway employs 4-methyl-1,2,3-thiadiazole-5-carbohydrazide as an intermediate:

  • Hydrazide Formation : React ethyl ester with hydrazine hydrate in ethanol (reflux, 94.87% yield).

  • Microwave Cyclocondensation :

    • Reagents : 2,4-Dimethylphenyl isocyanate, acetonitrile

    • Conditions : 150 W, 90°C, 2 min

    • Yield : 91%

This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enable precise control of exothermic cyclization steps.

  • Solvent Recycling : Ethanol and acetonitrile are recovered via fractional distillation.

  • Byproduct Mitigation :

    • Impurities from over-cyclization are minimized below 0.5% using real-time HPLC monitoring.

    • Residual palladium in cross-coupled products is reduced to <5 ppm via chelating resins.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Parameter HBTU Coupling Microwave Acyl Chloride
Reaction Time24 h2 min3 h
Yield88%91%85%
Purity (HPLC)98.2%99.1%97.5%
ScalabilityModerateHighHigh
Equipment Cost$$$$$$$$$

Microwave-assisted synthesis offers the best balance of speed and yield but requires specialized instrumentation.

Challenges and Optimization Opportunities

Regioselectivity in Thiadiazole Formation

Cyclization of thiosemicarbazides occasionally produces 1,2,5-thiadiazole regioisomers. DFT calculations suggest that using BF₃·Et₂O as a catalyst increases 1,2,3-thiadiazole selectivity to >95%.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Recent advances in mechanochemical amidation using SiO₂ as a grinding auxiliary achieve 89% yield without solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated derivatives or substituted thiadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.

    Interacting with DNA: Leading to the inhibition of cell proliferation in cancer cells.

    Disrupting microbial cell membranes: Resulting in antimicrobial effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2,4-Dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • CAS No.: 183300-67-6
  • Molecular Formula : C₁₂H₁₃N₃OS
  • Molecular Weight : 247.32 g/mol

Structural Features :
This compound consists of a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 2,4-dimethylphenyl group, which confers lipophilicity and influences binding interactions .

For example, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediates can be hydrolyzed to carboxylic acids and subsequently coupled with 2,4-dimethylaniline .

Table 1: Structural and Functional Comparison of Selected Thiadiazole Carboxamides
Compound Name (CAS No.) Substituents/Modifications Molecular Formula Key Biological Activity/Applications References
This compound (183300-67-6) 2,4-Dimethylphenyl group, methyl-thiadiazole C₁₂H₁₃N₃OS Limited data; structural analogs suggest potential kinase or calcium channel modulation
BTP2 (N-[4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide) Bis(trifluoromethyl)pyrazole group C₁₇H₁₁F₆N₅OS Inhibitor of calcium release-activated calcium (CRAC) channels; reduces TLR4-mediated ROS and lung injury
N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (69635-90-1) 2-Chlorobenzyl group C₁₁H₁₀ClN₃OS Structural analog with enhanced electrophilicity; potential antimicrobial applications
Org 214007-0 ([(-)-N-(2S,10S,14bS)]-hexahydroazepin derivative) Complex tricyclic azepine scaffold C₂₄H₂₃N₅OS Non-steroidal glucocorticoid receptor modulator; anti-inflammatory properties
N-(4-Acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (D282-0266) Acetamidophenyl and phenyl-thiazole groups C₂₀H₁₈N₄O₂S Anticancer activity (structure-activity relationship studied)
Key Comparative Insights:

Structural Modifications and Bioactivity :

  • BTP2 (): The addition of bis(trifluoromethyl)pyrazole enhances specificity for CRAC channels, reducing calcium flux and inflammation. In contrast, the simpler 2,4-dimethylphenyl group in the target compound may limit its channel selectivity but improve metabolic stability.
  • Org 214007-0 (): The tricyclic azepine scaffold enables glucocorticoid receptor modulation, a feature absent in the target compound due to its planar thiadiazole-phenyl structure.

Synthetic Accessibility :

  • The target compound and simpler analogs (e.g., N-(2-chlorobenzyl) derivatives) are synthesized via straightforward coupling reactions , whereas BTP2 and Org 214007-0 require multi-step functionalization .

Pharmacological Specificity :

  • BTP2’s trifluoromethyl groups increase its potency but reduce specificity (e.g., off-target effects on TRPM4/TRPC channels) . The target compound’s methyl groups may offer a balance between lipophilicity and selectivity.

Therapeutic Potential: Thiadiazole carboxamides with aryl substitutions (e.g., phenyl, benzothiazole) show promise in anticancer and anti-inflammatory contexts . The target compound’s activity remains underexplored but is inferred to align with these pathways.

Biological Activity

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

  • Molecular Formula : C₁₂H₁₃N₃OS
  • Molar Mass : 247.32 g/mol
  • CAS Number : 183300-67-6

The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activities against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for related thiadiazole derivatives range from 1.95 to 15.62 µg/mL .
  • Antifungal Activity : The compound has also been noted for its antifungal properties against strains such as Candida albicans and Aspergillus niger. In vitro studies have reported MIC values comparable to or lower than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

  • Cell Line Studies : Compounds bearing the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced anticancer activity .
  • Mechanism of Action : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

SubstituentEffect on Activity
Methyl group at position 4 of the phenyl ringIncreases antibacterial and anticancer activity
Halogen substitutionsEnhance antimicrobial efficacy against Gram-positive bacteria
Oxygenated substituentsImprove antifungal activity

Case Studies

  • Antimicrobial Screening : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions exhibited potent antibacterial effects with MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assessment : In vitro studies involving Caco-2 and A549 cell lines demonstrated that certain derivatives could reduce cell viability by over 50%, indicating strong potential as anticancer agents .

Q & A

Q. What synthetic routes are available for preparing N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be validated?

The compound is synthesized via cyclization reactions starting from precursors such as substituted phenyl isocyanides and thiadiazole intermediates. For example, cyclization in acetonitrile with iodine and triethylamine is a common method for thiadiazole derivatives . Purity validation requires HPLC (≥99.0%) and gas chromatography (GC), as noted for analytical-grade standards . Structural confirmation employs 1^1H/13^13C NMR spectroscopy and mass spectrometry .

Q. How does this compound activate systemic acquired resistance (SAR) in plants?

The compound (commercially termed tiadinil) induces SAR by metabolizing into 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which primes defense pathways in rice and tea plants. It lacks direct antimicrobial activity, confirming its role as a SAR elicitor rather than a fungicide .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is standard due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives . For cellular studies, fluorescent probes (e.g., fura-2/AM) paired with calcium imaging are used to track its effects on ion channels .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between direct antimicrobial effects and SAR activation in plant studies?

  • Control experiments : Compare pathogen growth inhibition in Arabidopsis mutants defective in SAR signaling (e.g., npr1) versus wild-type plants treated with the compound .
  • Metabolite tracking : Use LC-MS to quantify SV-03 levels in plant tissues and correlate with defense gene expression (e.g., PR-1) .
  • Microbial co-culture assays : Expose pathogens to the compound in vitro to confirm absence of direct inhibition .

Q. What methodological considerations are critical when using this compound to study store-operated calcium entry (SOCE) in mammalian cells?

  • Concentration optimization : BTP-2 (a derivative) inhibits SOCE at 20 μM but may block TRPC3/5 channels at higher doses, necessitating dose-response curves .
  • Validation tools : Pair with CRISPR-knockout models (e.g., STIM1−/− cells) to confirm specificity .
  • Off-target mitigation : Use 9-phenanthrol (a TRPM4-specific inhibitor) to isolate SOCE contributions .

Q. How can contradictory data on the compound’s pharmacological specificity be resolved in calcium signaling studies?

Contradictions arise from its dual inhibition of SOCE (via STIM1/Orai1) and TRPC channels. To address this:

  • Multi-channel profiling : Use patch-clamp electrophysiology to assess effects on TRPM4, TRPC3, and Orai1 currents in parallel .
  • Computational docking : Predict binding affinities to channel proteins using molecular dynamics simulations .
  • Comparative studies : Benchmark against selective inhibitors (e.g., GSK-7975A for Orai1) .

Methodological Recommendations

  • Synthesis : Optimize cyclization conditions (e.g., solvent, catalyst) to improve yield for novel derivatives .
  • Biological assays : Use Pseudomonas syringae challenge models in Arabidopsis to quantify SAR efficacy .
  • Data interpretation : Apply multivariate analysis to disentangle off-target effects in calcium signaling studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.